molecular formula C24H24N4O3 B14157930 N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide CAS No. 100278-45-3

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide

Cat. No.: B14157930
CAS No.: 100278-45-3
M. Wt: 416.5 g/mol
InChI Key: PVZRCVRYUCYOAO-PCLIKHOPSA-N
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Description

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide typically involves a series of organic reactions. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with 4-aminobenzamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • N-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-phenoxyaceto hydrazide
  • N-[(E)-[4-(dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

100278-45-3

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C24H24N4O3/c1-28(2)21-12-4-17(5-13-21)16-25-27-24(30)19-6-10-20(11-7-19)26-23(29)18-8-14-22(31-3)15-9-18/h4-16H,1-3H3,(H,26,29)(H,27,30)/b25-16+

InChI Key

PVZRCVRYUCYOAO-PCLIKHOPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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